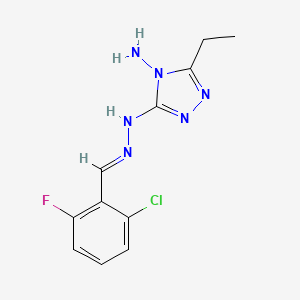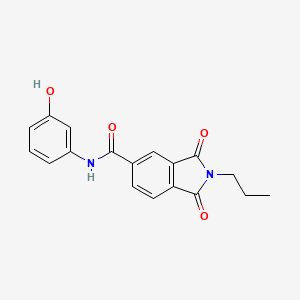![molecular formula C18H21N3O3S B5856511 1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5856511.png)
1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine, also known as DSP-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DSP-4 is a selective neurotoxin that targets noradrenergic neurons, making it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological conditions.
作用機序
1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine acts as a selective neurotoxin by targeting noradrenergic neurons. It is taken up by noradrenergic neurons via the norepinephrine transporter and then causes degeneration of these neurons through a mechanism that is not fully understood. The degeneration of noradrenergic neurons leads to a decrease in noradrenaline levels in the brain, which can be used to study the role of the noradrenergic system in various physiological and pathological conditions.
Biochemical and Physiological Effects:
The degeneration of noradrenergic neurons caused by this compound leads to a decrease in noradrenaline levels in the brain. This decrease in noradrenaline levels can have various biochemical and physiological effects, depending on the specific conditions being studied. For example, this compound has been shown to decrease blood pressure and body temperature in animal models, suggesting a role for the noradrenergic system in regulating these physiological processes.
実験室実験の利点と制限
1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine has several advantages as a research tool. It is a selective neurotoxin that targets noradrenergic neurons, making it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological conditions. It is also relatively easy to synthesize and has a high yield. However, there are also limitations to the use of this compound. The degeneration of noradrenergic neurons caused by this compound is irreversible, which limits its use in studying the role of the noradrenergic system in recovery from injury or disease. Additionally, the mechanism by which this compound causes degeneration of noradrenergic neurons is not fully understood, which can make it difficult to interpret the results of experiments using this compound.
将来の方向性
There are several future directions for research using 1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine. One direction is to further investigate the mechanism by which this compound causes degeneration of noradrenergic neurons. Understanding this mechanism could lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's that involve degeneration of noradrenergic neurons. Another direction is to use this compound in combination with other research tools, such as optogenetics, to study the role of the noradrenergic system in more detail. Finally, this compound could be used to study the role of the noradrenergic system in recovery from injury or disease, by examining the effects of this compound-induced degeneration on regenerative processes.
合成法
The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine involves several steps, starting with the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperazine to form 1-(3,4-dimethylphenylsulfonyl)piperazine. This intermediate is then reacted with 3-pyridinecarboxylic acid to yield this compound. The overall yield of the synthesis is around 50%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine has been extensively used in research to study the role of the noradrenergic system in various physiological and pathological conditions. For example, this compound has been used to investigate the role of noradrenaline in regulating blood pressure, body temperature, and stress responses. This compound has also been used to study the role of the noradrenergic system in Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-14-5-6-17(12-15(14)2)25(23,24)21-10-8-20(9-11-21)18(22)16-4-3-7-19-13-16/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMENXMNVAXVZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5856437.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5856443.png)
![2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5856450.png)

![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5856466.png)
![7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5856480.png)
![2-(2-methoxyphenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5856483.png)
![N-{[1-(cyclohexylcarbonyl)-4-piperidinyl]methyl}cyclohexanecarboxamide](/img/structure/B5856490.png)

![1-allyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5856515.png)
![(3-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5856521.png)

![4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5856533.png)